REACTION_CXSMILES
|
[CH3:1]C1CCCO1.[F:7][C:8]1[N:16]=[C:15]2[C:11]([N:12]=[CH:13][NH:14]2)=[C:10]([NH:17][C:18]2[C:19]([O:24][CH3:25])=[N:20][N:21]([CH3:23])[CH:22]=2)[N:9]=1.[O-]P([O-])([O-])=O.[K+].[K+].[K+].S(OC)(OC)(=O)=O>>[F:7][C:8]1[N:16]=[C:15]2[C:11]([N:12]=[CH:13][N:14]2[CH3:1])=[C:10]([NH:17][C:18]2[C:19]([O:24][CH3:25])=[N:20][N:21]([CH3:23])[CH:22]=2)[N:9]=1 |f:2.3.4.5|
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Name
|
|
Quantity
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44 L
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Type
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reactant
|
Smiles
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CC1OCCC1
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Name
|
|
Quantity
|
2.2 kg
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Type
|
reactant
|
Smiles
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FC1=NC(=C2N=CNC2=N1)NC=1C(=NN(C1)C)OC
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Name
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potassium phosphate tribasic
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Quantity
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7.1 kg
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Type
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reactant
|
Smiles
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[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
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Name
|
|
Quantity
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1.42 kg
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Type
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reactant
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Smiles
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S(=O)(=O)(OC)OC
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Control Type
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UNSPECIFIED
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Setpoint
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5 °C
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Type
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CUSTOM
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Details
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The resulting mixture was stirred at 5° C.
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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To a 100 L reactor fitted with a caustic scrubber
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Type
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STIRRING
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Details
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the resulting mixture was stirred at 5° C. for 1 hr
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Duration
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1 h
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Type
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TEMPERATURE
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Details
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The reaction was warmed from 5° C. to 15° C. over 2 hr
|
Duration
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2 h
|
Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to 5° C.
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Type
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CUSTOM
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Details
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quenched with water (44.0 L)
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Type
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TEMPERATURE
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Details
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while maintaining the internal temperature below 10° C
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Type
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TEMPERATURE
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Details
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The mixture was then heated at 50° C. for 2 hr
|
Duration
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2 h
|
Type
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TEMPERATURE
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Details
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cooled to 10° C.
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Type
|
WAIT
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Details
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granulated for 2 hr
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The product was isolated by filtration
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Type
|
WASH
|
Details
|
washed with water (11.0 L)
|
Type
|
CUSTOM
|
Details
|
The cake was dried under vacuum at 40° C. for 8 hr
|
Duration
|
8 h
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=NC(=C2N=CN(C2=N1)C)NC=1C(=NN(C1)C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 7.18 mol | |
AMOUNT: MASS | 1.99 kg | |
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |